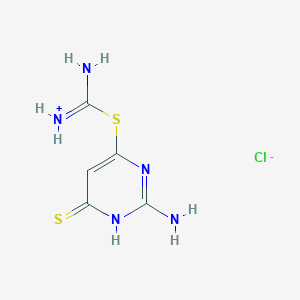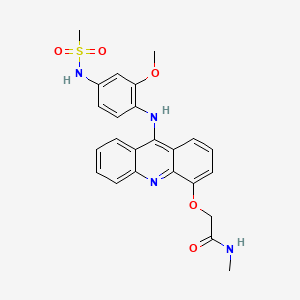
3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both naphthyridine and thiadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methyl-1,8-naphthyridin-2-amine with thiadiazole derivatives in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
作用機序
The mechanism of action of 3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins and affecting cellular processes.
類似化合物との比較
Similar Compounds
- 7-Methyl-1,8-naphthyridin-2-amine
- 1,2,4-Thiadiazole derivatives
- Naphthyridine-thiadiazole hybrids
Uniqueness
3-(7-Methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of naphthyridine and thiadiazole rings in its structure. This dual functionality provides a versatile platform for chemical modifications and enhances its potential in various applications compared to compounds containing only one of these moieties.
特性
分子式 |
C11H9N5S |
|---|---|
分子量 |
243.29 g/mol |
IUPAC名 |
3-(7-methyl-1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H9N5S/c1-6-2-3-7-4-5-8(14-9(7)13-6)10-15-11(12)17-16-10/h2-5H,1H3,(H2,12,15,16) |
InChIキー |
XBNGTZNKBIGLHB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)C3=NSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





